4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a characteristic of Schiff bases, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide typically involves the condensation of 2,6-dioxocyclohexanone with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the formation of the hydrazone linkage . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and recrystallization ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the sulfonamide group can interact with biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]hydrazin-1-yl}benzoic acid
- 3-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazin-yl]benzonitrile
Uniqueness
4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of a hydrazone linkage and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H21N3O4S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(2-hydroxy-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N3O4S/c1-3-19(4-2)24(22,23)13-10-8-12(9-11-13)17-18-16-14(20)6-5-7-15(16)21/h8-11,20H,3-7H2,1-2H3 |
InChI Key |
OYLZQYWVGQGFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(CCCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.